1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure combining pyrrole and pyridine rings. The presence of various functional groups, such as the carboxylic acid, hydroxyethyl, and triethylsilyl groups, adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors.
Functional Group Introduction: The hydroxyethyl and triethylsilyl groups can be introduced through nucleophilic substitution or addition reactions.
Esterification: The carboxylic acid group can be converted to its methyl ester form using reagents like methanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using specific catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, amines, or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group might yield 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-oxoethyl)-2-(triethylsilyl)-, methyl ester.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the hydroxyethyl and triethylsilyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: Lacks the hydroxyethyl and triethylsilyl groups.
3-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: Lacks the triethylsilyl group.
2-(Triethylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: Lacks the hydroxyethyl group.
Uniqueness
The unique combination of functional groups in 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester provides it with distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds might not be suitable for.
Properties
Molecular Formula |
C17H26N2O3Si |
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Molecular Weight |
334.5 g/mol |
IUPAC Name |
methyl 3-(2-hydroxyethyl)-2-triethylsilyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C17H26N2O3Si/c1-5-23(6-2,7-3)16-13(8-9-20)14-10-12(17(21)22-4)11-18-15(14)19-16/h10-11,20H,5-9H2,1-4H3,(H,18,19) |
InChI Key |
ZIHBFGGSIGSYKH-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=C(C2=C(N1)N=CC(=C2)C(=O)OC)CCO |
Origin of Product |
United States |
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